4BALMORPH
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Overview
Description
N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:
- Formation of the oxazolidinone ring through cyclization reactions.
- Introduction of the thienyl and cyclohexylmethyl groups via substitution reactions.
- Coupling of the morpholine and butanamide moieties through amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups or intermediates.
Reduction: Reduction reactions can modify the oxidation state of certain functional groups.
Substitution: Substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms and synthesis of new compounds.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include treatment of diseases or conditions that involve the molecular targets of the compound.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition or activation of pathways: By affecting key molecular pathways, the compound could influence cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide may include other complex organic molecules with multiple functional groups, such as:
- N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide analogs.
- Compounds with similar oxazolidinone, thienyl, and morpholine moieties.
Uniqueness
The uniqueness of N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide lies in its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
122225-00-7 |
---|---|
Molecular Formula |
C36H50N4O7S |
Molecular Weight |
682.9 g/mol |
IUPAC Name |
(2R)-2-benzyl-N-[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]-4-morpholin-4-yl-4-oxobutanamide |
InChI |
InChI=1S/C36H50N4O7S/c1-2-39-24-31(47-36(39)45)33(42)29(21-26-12-7-4-8-13-26)37-35(44)30(23-28-14-9-19-48-28)38-34(43)27(20-25-10-5-3-6-11-25)22-32(41)40-15-17-46-18-16-40/h3,5-6,9-11,14,19,26-27,29-31,33,42H,2,4,7-8,12-13,15-18,20-24H2,1H3,(H,37,44)(H,38,43)/t27-,29+,30+,31+,33-/m1/s1 |
InChI Key |
HBNQGHTYKIVMHO-QCZWDIFZSA-N |
SMILES |
CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CC=CS3)NC(=O)C(CC4=CC=CC=C4)CC(=O)N5CCOCC5)O |
Isomeric SMILES |
CCN1C[C@H](OC1=O)[C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CC=CS3)NC(=O)[C@H](CC4=CC=CC=C4)CC(=O)N5CCOCC5)O |
Canonical SMILES |
CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CC=CS3)NC(=O)C(CC4=CC=CC=C4)CC(=O)N5CCOCC5)O |
122225-00-7 | |
Synonyms |
4BALMORPH N-(2-((1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide |
Origin of Product |
United States |
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